molecular formula C11H15N7O4S B11509698 ethyl ({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

ethyl ({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B11509698
M. Wt: 341.35 g/mol
InChI Key: VWYPFECTOIZPEF-UHFFFAOYSA-N
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Description

ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound featuring a triazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and nitro group suggests that it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The nitro group can be introduced via nitration reactions, and the ethyl acetate moiety is often added through esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the triazole ring .

Scientific Research Applications

ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The nitro group may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({4-ETHYL-5-[(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
  • ETHYL 2-({4-ETHYL-5-[(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Uniqueness

The presence of the nitro group in ETHYL 2-({4-ETHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE distinguishes it from similar compounds. This functional group can significantly alter the compound’s reactivity and biological activity, making it unique for specific applications .

Properties

Molecular Formula

C11H15N7O4S

Molecular Weight

341.35 g/mol

IUPAC Name

ethyl 2-[[4-ethyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C11H15N7O4S/c1-3-17-8(5-16-7-12-10(15-16)18(20)21)13-14-11(17)23-6-9(19)22-4-2/h7H,3-6H2,1-2H3

InChI Key

VWYPFECTOIZPEF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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